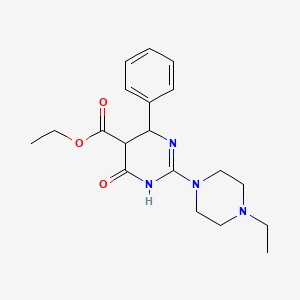

![molecular formula C19H23N5O2 B5545743 3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5545743.png)

3-ethyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of purine derivatives typically involves multi-step chemical reactions, starting from purine or pyrimidine bases, followed by the introduction of specific substituents through reactions like alkylation, acylation, and cycloaddition. For instance, a related synthetic approach involves cycloaddition of substituted alkyl azides to ethynyl derivatives of purine bases, leading to regioisomers with diverse substituents at the purine ring (Šimo et al., 2000). These methods highlight the versatility in synthesizing purine derivatives with varied structural features, likely applicable to the target compound.

Molecular Structure Analysis

Purine derivatives exhibit a rich diversity in molecular structures, often crystallizing in complex forms that involve hydrogen bonding and π-π interactions. Crystal structure analysis of similar compounds reveals the presence of dihydropyrimidine rings adopting boat or half-chair conformations, indicative of the structural versatility of purine derivatives and their potential for forming stable crystalline complexes (Shi et al., 2007).

Chemical Reactions and Properties

Purine derivatives engage in a variety of chemical reactions, including alkylation, cycloaddition, and hydrogen bonding. These reactions not only modify the molecular structure but also significantly impact the chemical properties and biological activity of the compounds. For example, the introduction of specific substituents can enhance the affinity of purine derivatives to adenosine receptors, offering potential therapeutic applications in neurodegenerative diseases (Koch et al., 2013).

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Detailed crystallographic studies provide insights into the packing, hydrogen bonding patterns, and overall stability of these compounds, which are crucial for their biological activity and pharmacological potential.

Chemical Properties Analysis

The chemical properties of purine derivatives, including their reactivity, stability, and interaction with biological targets, are determined by their molecular structure. Specific substitutions on the purine ring can significantly affect these properties, leading to compounds with varied pharmacological activities. The study of these derivatives' interaction with adenosine receptors, for example, has identified compounds with promising activity profiles for the treatment of neurodegenerative diseases (Koch et al., 2013).

Aplicaciones Científicas De Investigación

Ionization and Methylation Reactions of Purine Derivatives

Purine derivatives exhibit a range of physical properties and reactivities based on their substitution patterns, such as ionization and methylation reactions. These properties are crucial for understanding their behavior in various chemical and biological contexts. The study by Rahat, Bergmann, and Tamir (1974) delves into the ionization and methylation of purine-6,8-diones, highlighting the significant role of substituents in determining reactivity and potential applications in synthesis and drug design (Rahat, Bergmann, & Tamir, 1974).

Synthesis and Evaluation of Purine Derivatives

The synthesis of new purine derivatives and their evaluation for potential biological activities represent a significant area of research. Gözde Gündüz et al. (2009) synthesized a series of purine derivatives and assessed their effects on potassium channels, indicating the potential for these compounds to modulate physiological processes and contribute to the development of new therapeutic agents (Gözde Gündüz et al., 2009).

Affinity and Binding Modes at Adenosine Receptors

Understanding the affinity and binding modes of purine derivatives at adenosine receptors is crucial for the development of drugs targeting cardiovascular diseases, neurological disorders, and other conditions. A study by Szymańska et al. (2016) explores the affinity of pyrimido- and pyrazinoxanthines at human and rat adenosine receptors, providing insights into the molecular interactions that govern receptor selectivity and activity (Szymańska et al., 2016).

Anti-Inflammatory Activity

The investigation of anti-inflammatory activities of purine derivatives offers potential pathways for the development of new anti-inflammatory agents. Kaminski et al. (1989) synthesized a series of pyrimidopurinediones demonstrating anti-inflammatory activity in an adjuvant-induced arthritis rat model. This research suggests the therapeutic potential of these compounds in treating chronic inflammation (Kaminski et al., 1989).

Propiedades

IUPAC Name |

3-ethyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-3-23-17(25)15-16(21(2)19(23)26)20-18-22(11-7-12-24(15)18)13-10-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCLWCRMXUSGTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CCCN3CCC4=CC=CC=C4)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethyl-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)

![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)

![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)

![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)

![2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)

![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)

![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5545756.png)